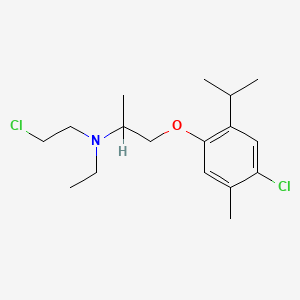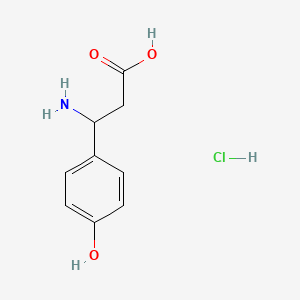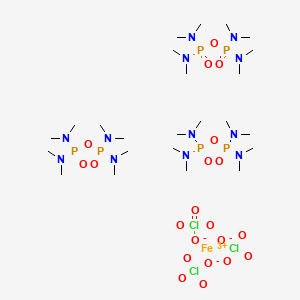
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is a coordination compound that features iron in the +3 oxidation state This compound is notable for its unique ligand environment, which includes three octamethylpyrophosphoramide ligands The triperchlorate anions balance the charge of the iron center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate typically involves the reaction of iron(III) salts with octamethylpyrophosphoramide ligands in an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex. The triperchlorate anions are introduced to balance the charge of the iron center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands can be replaced by other coordinating molecules under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve ligands such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(IV) complexes, while reduction reactions may produce iron(II) complexes.
Aplicaciones Científicas De Investigación
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in mimicking the behavior of iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in materials science for the development of new materials with unique magnetic and electronic properties.
Mecanismo De Acción
The mechanism by which Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate exerts its effects involves the coordination of the iron center with the ligands, which stabilizes the iron in the +3 oxidation state. The compound can interact with various molecular targets, including enzymes and other proteins, through coordination and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron(III) coordination compound with acetylacetonate ligands.
Tris(bipyridine)iron(II) chloride: An iron(II) coordination compound with bipyridine ligands.
Uniqueness
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment around the iron center, influencing its reactivity and stability.
Propiedades
Número CAS |
15614-06-9 |
|---|---|
Fórmula molecular |
C24H72Cl3FeN12O21P6 |
Peso molecular |
1212.9 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;iron(3+);triperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.3ClHO4.Fe/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;3*2-1(3,4)5;/h3*1-8H3;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |
Clave InChI |
PZPFUICPLMMYJO-UHFFFAOYSA-K |
SMILES canónico |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



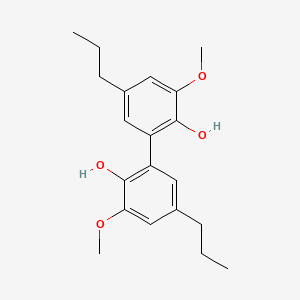
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
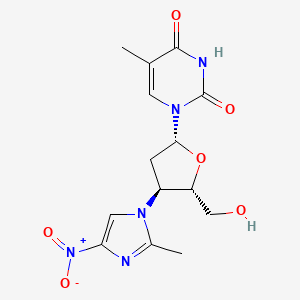
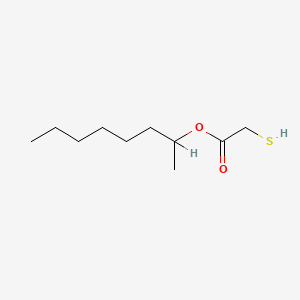
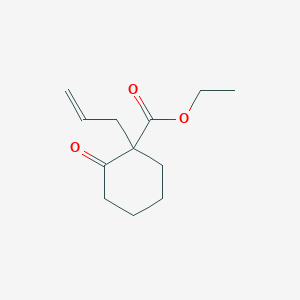

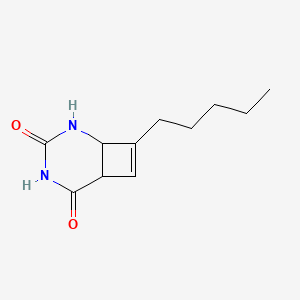
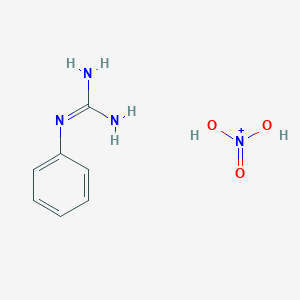
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)


